molecular formula C8H12ClNO B1294012 3-(Chloromethyl)-5-isobutylisoxazole CAS No. 1142210-99-8

3-(Chloromethyl)-5-isobutylisoxazole

Cat. No.: B1294012
CAS No.: 1142210-99-8
M. Wt: 173.64 g/mol
InChI Key: BGVAJYBLQVTTGU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-isobutylisoxazole: is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The presence of a chloromethyl group at the third position and an isobutyl group at the fifth position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-isobutylisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of isobutyl ketone with hydroxylamine to form an oxime, followed by cyclization with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 3-(Chloromethyl)-5-isobutylisoxazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the isoxazole ring can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced isoxazole derivatives.

Scientific Research Applications

Chemistry: 3-(Chloromethyl)-5-isobutylisoxazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators of biological pathways. The compound’s ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Research focuses on their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it suitable for incorporation into various industrial products.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-isobutylisoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    3-(Chloromethyl)-5-methylisoxazole: Similar structure but with a methyl group instead of an isobutyl group.

    3-(Chloromethyl)-5-phenylisoxazole: Contains a phenyl group, offering different steric and electronic properties.

    3-(Chloromethyl)-5-tert-butylisoxazole: Features a tert-butyl group, providing increased steric hindrance.

Uniqueness: 3-(Chloromethyl)-5-isobutylisoxazole is unique due to the presence of the isobutyl group, which imparts specific steric and electronic characteristics. This influences its reactivity and interactions with other molecules, making it distinct from its analogs. The combination of the chloromethyl and isobutyl groups provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

3-(chloromethyl)-5-(2-methylpropyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVAJYBLQVTTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649343
Record name 3-(Chloromethyl)-5-(2-methylpropyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-99-8
Record name 3-(Chloromethyl)-5-(2-methylpropyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-(2-methylpropyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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